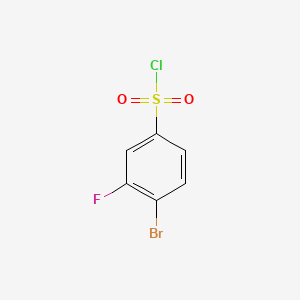

4-Bromo-3-fluorobenzenesulfonyl chloride

Descripción

Significance of Sulfonyl Chlorides as Key Synthetic Intermediates

Sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for forming the sulfonamide linkage, a functional group present in a multitude of pharmaceuticals. Similarly, their reaction with alcohols provides access to sulfonate esters, which are valuable intermediates in their own right, often serving as leaving groups in nucleophilic substitution reactions. The versatility of sulfonyl chlorides extends beyond these classical transformations, with their use in Friedel-Crafts reactions and as precursors to sulfones and other sulfur-containing compounds.

Role of Halogenated Arylsulfonyl Chlorides in Specialized Synthesis and Drug Discovery

The introduction of halogen atoms onto the aryl ring of a sulfonyl chloride significantly enhances its utility in specialized synthesis and drug discovery. Halogenation provides several key advantages:

Modulation of Physicochemical Properties: Halogens, particularly fluorine, can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This is a critical consideration in drug design, where fine-tuning these parameters can lead to improved efficacy and pharmacokinetic profiles.

Introduction of Synthetic Handles: Halogen atoms serve as versatile synthetic handles, allowing for further functionalization of the aromatic ring through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the construction of complex molecular scaffolds from relatively simple starting materials.

Enhanced Biological Activity: In many cases, the presence of halogen atoms is directly correlated with enhanced biological activity. They can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Positioning of 4-Bromo-3-fluorobenzenesulfonyl Chloride within Contemporary Research Paradigms

Within the class of halogenated arylsulfonyl chlorides, this compound has emerged as a particularly valuable reagent in contemporary research. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene (B151609) ring, offers a distinct set of advantages for the synthesis of complex, biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive site for further molecular elaboration via cross-coupling reactions. This dual functionality makes it a highly sought-after building block in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct chemical and physical properties.

| Property | Value |

| CAS Number | 351003-51-5 |

| Molecular Formula | C₆H₃BrClFO₂S |

| Molecular Weight | 273.51 g/mol |

| Appearance | Colorless to yellow clear liquid or solid |

| Density | Approximately 1.850 g/mL at 25 °C |

| Boiling Point | Not precisely defined, but estimated to be high due to its molecular weight. |

| Solubility | Soluble in a range of organic solvents. Reacts with water. |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound begins with the commercially available starting material, 4-bromo-3-fluoroaniline. chemimpex.com The synthesis is a two-step process involving diazotization followed by sulfonyl chloride formation.

Diazotization: 4-Bromo-3-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt.

Sulfonyl Chloride Formation: The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide in the presence of a chloride source, such as hydrochloric acid. This step, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the aromatic ring, yielding the final product, this compound.

This synthetic route is favored for its reliability and the accessibility of the starting materials.

Applications in Advanced Chemical Research

The primary application of this compound in advanced chemical research is as a key intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical industry.

Role as a Precursor in the Synthesis of Pharmaceutical Intermediates

This compound is a crucial building block for the synthesis of a variety of pharmaceutical intermediates. Its reaction with amines to form sulfonamides is a cornerstone of its utility. The resulting 4-bromo-3-fluorophenylsulfonamides can then be further modified. The bromine atom serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Use in the Synthesis of CRTH2 Antagonists

A significant area of application for this compound is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor that is implicated in the inflammatory pathways of allergic diseases such as asthma and allergic rhinitis. By blocking the action of this receptor, CRTH2 antagonists can potentially alleviate the symptoms of these conditions.

Patent literature reveals that this compound is a key starting material in the synthesis of several potent and selective CRTH2 antagonists. The general synthetic strategy involves the reaction of this compound with an appropriate amine-containing core structure to form the characteristic sulfonamide linkage. The bromo- and fluoro-substituents on the phenyl ring are often crucial for achieving high binding affinity and favorable pharmacokinetic properties in the final drug candidate.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCXVIACMHTZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380816 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-51-5 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Fluorobenzenesulfonyl Chloride

Established Synthetic Pathways for Arylsulfonyl Chlorides

The preparation of arylsulfonyl chlorides is a cornerstone of organic synthesis, providing access to a wide array of sulfonamides and other related compounds. The two principal strategies employed are direct chlorosulfonation and the conversion of other functional groups, such as amines, into the desired sulfonyl chloride.

Chlorosulfonation Approaches

Direct chlorosulfonation is a widely utilized method for the synthesis of arylsulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves the treatment of an aromatic compound with chlorosulfonic acid. The reaction proceeds by the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

For the synthesis of 4-bromo-3-fluorobenzenesulfonyl chloride, the logical precursor is 1-bromo-2-fluorobenzene (B92463). The reaction involves the direct treatment of 1-bromo-2-fluorobenzene with an excess of chlorosulfonic acid. The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. In this case, the sulfonation occurs predominantly at the position para to the fluorine atom and meta to the bromine atom, yielding the desired this compound.

A general representation of this reaction is as follows:

Note: This is a generalized scheme and does not represent the specific synthesis of this compound.

Key parameters that are often optimized for such reactions include the reaction temperature, the molar ratio of the aromatic substrate to chlorosulfonic acid, and the reaction time.

Alternative Precursor Conversions

An important alternative to direct chlorosulfonation is the Sandmeyer-type reaction, which utilizes an arylamine as the starting material. nih.govresearchgate.netacs.org This method is particularly useful when the corresponding aniline (B41778) derivative is more readily available or when direct chlorosulfonation leads to undesired isomers or side products.

The process begins with the diazotization of an aromatic amine, in this case, 4-bromo-3-fluoroaniline, using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to furnish the arylsulfonyl chloride. nih.govresearchgate.netacs.org

Recent advancements in this area have focused on using stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to improve the safety and handling of the reaction. nih.govacs.org This approach allows for the in situ generation of the diazonium salt, which then reacts to form the sulfonyl chloride, making the process more amenable to scale-up. nih.govacs.org Photocatalytic methods for the synthesis of sulfonyl chlorides from diazonium salts have also been developed, offering mild reaction conditions and high functional group tolerance. nih.gov

Optimized Synthesis of this compound

While general methods provide a framework, the efficient synthesis of this compound for research and development necessitates the optimization of reaction parameters and the implementation of effective purification strategies to ensure high purity.

Reaction Conditions and Parameter Optimization in Laboratory Settings

For the laboratory-scale synthesis of this compound via the chlorosulfonation of 1-bromo-2-fluorobenzene, careful control of reaction conditions is crucial. A typical laboratory procedure would involve the slow addition of 1-bromo-2-fluorobenzene to an excess of chlorosulfonic acid, often cooled in an ice bath to manage the exothermic nature of the reaction.

| Parameter | Optimized Condition | Rationale |

| Reactant Ratio | 1:4 to 1:5 (1-bromo-2-fluorobenzene to Chlorosulfonic Acid) | An excess of chlorosulfonic acid acts as both a reagent and a solvent, driving the reaction to completion. |

| Temperature | 0-5 °C during addition, then gradually warmed to room temperature | Initial cooling controls the exothermicity. Subsequent warming allows the reaction to proceed at a reasonable rate. |

| Reaction Time | 2-4 hours | Monitoring by TLC or GC-MS is essential to determine the point of complete consumption of the starting material. |

| Quenching | Slow addition of the reaction mixture to crushed ice | Decomposes the excess chlorosulfonic acid and precipitates the product. This must be done carefully to avoid a violent reaction. |

This table represents typical starting points for optimization and may require further refinement based on experimental observations.

Purification Strategies for High Purity Research Samples

The crude this compound obtained after quenching is often contaminated with the corresponding sulfonic acid (from hydrolysis) and residual starting material. High-purity samples for research purposes are typically obtained through a combination of techniques.

Following the ice quench, the precipitated solid is collected by filtration and washed with cold water to remove acidic impurities. The crude product can then be dissolved in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, and washed with a dilute aqueous sodium bicarbonate solution to remove any remaining sulfonic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.

For obtaining highly pure material, vacuum distillation is the preferred method. Given the relatively high boiling point of this compound, distillation under high vacuum is necessary to prevent thermal decomposition.

Research into Scalable Synthesis and Process Chemistry for this compound

The transition from laboratory-scale synthesis to larger-scale production introduces challenges related to safety, efficiency, and environmental impact. Research in this area for arylsulfonyl chlorides, in general, has focused on the development of continuous flow processes and safer, more scalable reaction conditions.

Continuous flow chemistry offers significant advantages for hazardous reactions like chlorosulfonation. rsc.org By using microreactors or tubular reactors, the reaction volume at any given time is minimized, improving heat transfer and reducing the risks associated with exothermic reactions. This technology also allows for precise control over reaction parameters, leading to higher yields and purity. rsc.org

For Sandmeyer-type reactions, the development of protocols that avoid the isolation of potentially explosive diazonium salt intermediates is a key area of research for scalability. nih.govacs.org The use of stable SO₂ surrogates like DABSO in a one-pot procedure is a significant step towards a safer and more scalable synthesis of arylsulfonyl chlorides. nih.govacs.org The scalability of this specific approach has been demonstrated on a 20-gram scale, yielding the desired product in good yield and purity. nih.govacs.org

While specific research on the large-scale synthesis of this compound is not extensively published in publicly available literature, the principles and advancements in the scalable synthesis of other arylsulfonyl chlorides provide a clear roadmap for its potential industrial production.

Mechanistic Investigations of 4 Bromo 3 Fluorobenzenesulfonyl Chloride Reactivity

Electrophilic Character and Nucleophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is the primary site of reactivity in 4-bromo-3-fluorobenzenesulfonyl chloride. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the bonds, creating a strong electron deficiency on the sulfur atom. pearson.com

This pronounced electrophilic character makes the sulfur atom an excellent target for attack by a wide range of nucleophiles, including amines, alcohols, and thiols. fiveable.me The combination of strong inductive effects from the oxygen and chlorine atoms, along with resonance stabilization, enhances the electrophilicity of the sulfur, facilitating nucleophilic substitution reactions. pearson.com In these reactions, a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an effective leaving group. fiveable.me This high reactivity is central to its utility in organic synthesis for introducing the 4-bromo-3-fluorobenzenesulfonyl moiety into other molecules. The general mechanism for nucleophilic substitution at the sulfonyl sulfur typically proceeds via a concerted Sɴ2-like pathway or a stepwise addition-elimination mechanism, depending on the nucleophile and reaction conditions. nih.govnih.gov

Advanced Nucleophilic Substitution Reactions

The electrophilic nature of this compound allows it to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of structurally diverse sulfonamides and sulfonate esters.

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, yielding substituted sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The reaction allows for the incorporation of the 4-bromo-3-fluorophenylsulfonyl group into complex molecular architectures, a common strategy in the development of therapeutic agents. fiveable.mersc.org

The synthesis of these complex sulfonamides is highly efficient. A wide array of amines, including aromatic, aliphatic, and heterocyclic amines, can be used as nucleophiles. nih.govnih.gov The resulting sulfonamides are often stable, crystalline solids. The versatility of this reaction makes this compound a valuable building block in medicinal chemistry and materials science. researchgate.netresearchgate.net

| Amine Nucleophile | Product Name | Product Structure |

|---|---|---|

| Aniline (B41778) | 4-Bromo-3-fluoro-N-phenylbenzenesulfonamide | BrC₆H₃(F)SO₂NHC₆H₅ |

| Morpholine | 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine | BrC₆H₃(F)SO₂N(CH₂)₄O |

| Benzylamine | N-Benzyl-4-bromo-3-fluorobenzenesulfonamide | BrC₆H₃(F)SO₂NHCH₂C₆H₅ |

In addition to amines, alcohols and phenols serve as effective nucleophiles in reactions with this compound to produce sulfonate esters. This reaction, often conducted in the presence of a non-nucleophilic base like pyridine, is a highly efficient method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. researchgate.net

The reaction with phenols is particularly useful for synthesizing aryl sulfonate esters. researchgate.net The nucleophilicity of the phenol (B47542) can be modulated by substituents on its aromatic ring. Electron-donating groups on the phenol generally increase the reaction rate, while electron-withdrawing groups can decrease it. This allows for the synthesis of a diverse library of sulfonate esters with varied electronic properties. researchgate.net

| Phenol Nucleophile | Product Name | Reaction Conditions |

|---|---|---|

| Phenol | Phenyl 4-bromo-3-fluorobenzenesulfonate | Pyridine, CH₂Cl₂, rt |

| 4-Nitrophenol | 4-Nitrophenyl 4-bromo-3-fluorobenzenesulfonate | Pyridine, CH₂Cl₂, rt |

| 2-Chlorophenol | 2-Chlorophenyl 4-bromo-3-fluorobenzenesulfonate | Pyridine, CH₂Cl₂, rt |

| 3,5-Dimethylphenol | 3,5-Dimethylphenyl 4-bromo-3-fluorobenzenesulfonate | Pyridine, CH₂Cl₂, rt |

Exploration of Reduction and Oxidation Pathways Involving this compound

While the primary reactivity of this compound involves nucleophilic substitution at the sulfur atom, the molecule can also participate in reduction and oxidation reactions, although these are less common.

Reduction Pathways: The sulfonyl chloride group can be reduced to compounds with sulfur in lower oxidation states. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic methods can reduce aryl sulfonyl chlorides to the corresponding thiols. taylorfrancis.com Milder reduction protocols using reagents such as triphenylphosphine (B44618) have also been developed for this transformation. researchgate.netorganic-chemistry.org Another common outcome of the reduction of aryl sulfonyl chlorides is the formation of disulfides, which can be achieved using systems like TiCl₄/Sm. tandfonline.com These transformations provide synthetic routes to alternative classes of organosulfur compounds from the sulfonyl chloride precursor.

Oxidation Pathways: The sulfur atom in the sulfonyl chloride group is already in its highest stable oxidation state (+6), making further oxidation at the sulfur center highly unlikely. The aromatic ring itself is generally resistant to oxidation due to the presence of deactivating halogen and sulfonyl chloride substituents. However, under specific and harsh oxidative conditions, degradation of the aromatic ring could occur. In general, oxidation reactions are not a synthetically useful pathway for this class of compounds. Conversely, aryl sulfonyl chlorides are often the products of oxidative chlorination of various sulfur-containing precursors like thiols, disulfides, or sulfides. acs.orglookchem.comresearchgate.net

Regioselectivity and Stereoselectivity in Transformations Utilizing this compound

Regioselectivity: The regioselectivity of reactions involving this compound is most relevant in the context of nucleophilic aromatic substitution (SɴAr) on the benzene (B151609) ring. The ring is activated towards SɴAr by the electron-withdrawing sulfonyl chloride group. There are two potential leaving groups on the ring: fluorine and bromine. In SɴAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy intermediate (a Meisenheimer complex). The stability of this intermediate is paramount. Fluorine, being the most electronegative halogen, is significantly better at stabilizing the negative charge in the adjacent carbon of the intermediate through its strong inductive effect. Consequently, nucleophilic attack preferentially occurs at the carbon bearing the fluorine atom, leading to the displacement of fluoride (B91410) over bromide. This makes fluorine a better leaving group than bromine in SɴAr, contrary to the trend observed in Sɴ1 and Sɴ2 reactions. researchgate.netnih.govmdpi.com

Stereoselectivity: The stereochemical outcome of reactions at the sulfonyl chloride group is highly predictable. When this compound reacts with a chiral, enantioenriched alcohol, the reaction proceeds with retention of configuration at the alcohol's stereocenter. libretexts.org This is because the nucleophilic attack occurs at the sulfur atom, and the bond between the chiral carbon and the oxygen atom of the alcohol (the C-O bond) is not broken during the reaction. The only bond that breaks is the O-H bond of the alcohol. This makes the formation of sulfonate esters a reliable method for converting an alcohol into a good leaving group without altering its stereochemistry, which is a critical consideration in asymmetric synthesis. libretexts.org

Applications of 4 Bromo 3 Fluorobenzenesulfonyl Chloride in Modern Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Functionalized Aromatic Systems

The strategic placement of three distinct reactive moieties—a sulfonyl chloride, a bromine atom, and a fluorine atom—on the aromatic ring makes 4-bromo-3-fluorobenzenesulfonyl chloride a highly versatile precursor for a wide array of functionalized aromatic compounds. The sulfonyl chloride group readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This reactivity is foundational in the construction of various molecular scaffolds.

A notable application of this compound is in the synthesis of biologically active molecules. For instance, it has been employed as a key starting material in the development of potent anti-influenza hemagglutinin inhibitors. In a multi-step synthesis, the sulfonyl chloride moiety is first converted to a sulfonamide. Subsequently, the bromine atom can be utilized in cross-coupling reactions to introduce further complexity, leading to the final bioactive compounds. nih.gov This approach highlights the compound's utility in medicinal chemistry for creating libraries of potential drug candidates. The differential reactivity of the functional groups allows for a stepwise and controlled synthesis, enabling the systematic exploration of the chemical space around a core scaffold.

The presence of the fluorine atom also imparts unique properties to the resulting molecules, such as increased metabolic stability and altered electronic characteristics, which are often desirable in pharmaceutical and agrochemical research.

Role in Cross-Coupling Reactions and C-X Bond Formations

The bromine atom on the this compound molecule serves as a prime handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Transformations with this compound

Palladium-catalyzed cross-coupling reactions are among the most widely used methods in modern organic synthesis. While direct examples of palladium-catalyzed reactions with this compound are not extensively detailed in readily available literature, the reactivity of the aryl bromide moiety is well-established and can be inferred from reactions with analogous compounds. Common palladium-catalyzed reactions that aryl bromides undergo include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. The bromine atom of this compound can be expected to participate in Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group at the 4-position.

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene to form a substituted alkene. This provides a method for extending the carbon framework of the molecule.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, leading to the formation of an aryl-alkyne. This is a valuable transformation for the synthesis of linear, rigid structures often found in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. This is a key method for the synthesis of anilines and their derivatives.

The table below summarizes the general conditions for these palladium-catalyzed reactions with aryl bromides, which would be applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Typical Solvent |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

This table presents generalized conditions and specific optimizations would be required for reactions involving this compound.

Other Metal-Mediated Syntheses Incorporating this compound

Beyond palladium, other transition metals such as copper and nickel are also effective catalysts for cross-coupling reactions. Copper-catalyzed reactions, in particular, have been shown to be effective for the coupling of aryl halides with various nucleophiles. For example, in the synthesis of anti-influenza compounds, a copper-catalyzed Ullmann-type coupling was used to form a C-N bond at the bromine position of a related benzenesulfonamide (B165840) derivative. nih.gov This demonstrates that the bromine atom on the this compound scaffold is amenable to transformations mediated by metals other than palladium.

Nickel catalysts are also gaining prominence as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions. The principles of these reactions are similar to those catalyzed by palladium, involving oxidative addition, transmetalation, and reductive elimination cycles.

Development of Advanced Materials and Functional Molecules

The unique electronic and structural features of molecules derived from this compound make them attractive candidates for the development of advanced materials with specific functions.

Research into Organic Electronic Materials Deriving from this compound

While specific research detailing the use of this compound in organic electronic materials is not widely published, its potential can be extrapolated from the properties of related fluorinated and sulfonated aromatic compounds. The introduction of fluorine and sulfonyl groups can significantly influence the electronic properties of organic molecules.

Fluorination is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can lead to improved stability and better charge injection/transport properties in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The sulfonyl group is a strong electron-withdrawing group, which can also be used to tune the electronic characteristics of a molecule.

Derivatives of this compound could potentially be used as building blocks for:

Hole Transport Materials (HTMs): By incorporating electron-donating moieties through cross-coupling reactions at the bromine position, it may be possible to synthesize molecules with suitable HOMO levels for efficient hole injection and transport.

Electron Transport Materials (ETMs): The electron-withdrawing nature of the fluoro and sulfonyl groups could be leveraged to create materials with low-lying LUMO levels, facilitating electron injection and transport.

Host Materials for Phosphorescent OLEDs: The high triplet energy often associated with fluorinated and sulfonated aromatic compounds could make them suitable as host materials for phosphorescent emitters.

Polymer Chemistry Applications of this compound Derivatives

In polymer chemistry, derivatives of this compound can serve as monomers for the synthesis of high-performance polymers. The sulfonyl group is a key component of polysulfones and poly(arylene ether sulfone)s (PAES), which are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance.

The synthesis of these polymers typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction. In this context, a derivative of this compound, where the sulfonyl chloride has been converted to a more stable linkage, could be copolymerized with a bisphenol. The fluorine atom, being a good leaving group in SNAr reactions, would be displaced during the polymerization process. The bromine atom could be retained in the polymer backbone for subsequent post-polymerization modification through cross-coupling reactions, allowing for the introduction of various functional groups to tailor the polymer's properties.

The table below outlines the potential roles of the different functional groups of this compound in polymerization and polymer modification.

| Functional Group | Role in Polymer Synthesis | Potential Application |

| Sulfonyl Group | Forms the sulfone linkage in the polymer backbone. | High-performance engineering plastics, membranes for gas separation and water purification. |

| Fluorine Atom | Acts as a leaving group in SNAr polycondensation. | Enables the formation of the poly(arylene ether sulfone) backbone. |

| Bromine Atom | Can be retained for post-polymerization modification. | Allows for the introduction of functional groups to create materials for specialized applications like ion-exchange membranes or sensor materials. |

This compound is a highly functionalized and versatile building block with significant potential in both organic synthesis and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including biologically active compounds. The presence of a bromine atom facilitates its use in a variety of powerful cross-coupling reactions for the formation of C-C and C-X bonds. Furthermore, the electronic properties imparted by the fluorine and sulfonyl groups make its derivatives promising candidates for the development of advanced materials, including organic electronics and high-performance polymers. While more specific research is needed to fully exploit its potential, the foundational chemistry of its functional groups points towards a bright future for this compound in these cutting-edge fields.

No Direct Applications of this compound in Complex Natural Product Synthesis Found in Scientific Literature

Following a comprehensive review of scientific literature and chemical databases, no specific examples of the application of this compound in the total synthesis of complex natural products have been identified. While arylsulfonyl chlorides are a well-established class of reagents in organic chemistry, often used for the protection of amines as sulfonamides or for the activation of alcohols, the specific utility of this compound in the intricate, multi-step syntheses of natural products is not documented in readily available scholarly sources.

The investigation sought to uncover instances where this particular compound served as a key building block, a chiral auxiliary, or a crucial reagent for installing a sulfonyl moiety within a complex natural product scaffold. However, the search did not yield any published total syntheses that explicitly mention the use of this compound.

Therefore, the section on "Contributions to Complex Natural Product Synthesis" cannot be populated with the requested detailed research findings and data tables, as no such data appears to exist in the current body of scientific literature. Further research may be required to explore potential, yet undocumented, applications of this compound in this specific area of organic synthesis.

Frontiers in Medicinal and Agrochemical Chemistry Research with 4 Bromo 3 Fluorobenzenesulfonyl Chloride

Design and Synthesis of Novel Pharmacological Agents

The primary application of 4-bromo-3-fluorobenzenesulfonyl chloride in medicinal chemistry is as a key intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs. The reaction of this compound with primary or secondary amines provides a straightforward and efficient method to introduce the 4-bromo-3-fluorophenylsulfonyl moiety into a target molecule, enabling the exploration of new chemical space in drug discovery programs. amebaownd.comresearchgate.net

Drug Discovery Targeting Specific Biological Pathways via this compound Scaffolds

The 4-bromo-3-fluorobenzenesulfonyl scaffold has been instrumental in developing inhibitors and modulators for specific biological targets implicated in a range of diseases. Its derivatives have shown promise in targeting enzymes and receptors central to inflammatory, infectious, and neurological disorders.

One of the most direct applications is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). googleapis.com This receptor is a key player in the inflammatory cascade associated with allergic diseases. A patent application details the use of this compound to synthesize arylsulfonylamino derivatives that act as CRTH2 antagonists, which are under investigation for the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). googleapis.comnih.gov

Beyond CRTH2, the broader benzenesulfonamide (B165840) scaffold, for which this compound is a key precursor, has been successfully employed to target other critical biological pathways. For instance, benzenesulfonamide derivatives have been optimized as potent and selective inhibitors of human 12-lipoxygenase (12-LOX), an enzyme involved in inflammation, diabetes, and cancer. nih.gov Similarly, recent research has highlighted thiazolyl benzenesulfonamide derivatives as novel inhibitors of thymidine (B127349) kinase (TK) in multidrug-resistant Staphylococcus aureus, targeting a crucial pathway in bacterial DNA synthesis and offering a new avenue for antibiotic development. nih.gov

| Biological Target Class | Specific Example | Therapeutic Area |

|---|---|---|

| G-Protein Coupled Receptors | CRTH2 Antagonists | Inflammation, Asthma, COPD |

| Enzymes (Oxidoreductases) | 12-Lipoxygenase (12-LOX) Inhibitors | Inflammation, Cancer, Diabetes |

| Enzymes (Transferases) | Thymidine Kinase (TK) Inhibitors | Infectious Disease (Antibacterial) |

| Ion Channels | NaV1.6 Channel Blockers | Neurology (Epilepsy) |

| Viral Proteins | Hemagglutinin (HA) Inhibitors | Infectious Disease (Anti-influenza) |

Table 1. Representative biological pathways and targets addressed by pharmacological agents derived from benzenesulfonyl chloride scaffolds.

Modulating Pharmacological Properties through Fluorine and Bromine Substitution on Sulfonyl Chloride Derivatives

The presence and position of halogen atoms on a drug molecule can profoundly influence its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The 4-bromo-3-fluoro substitution pattern offers a unique combination of electronic and steric effects that medicinal chemists can leverage.

Fluorine: The high electronegativity of the fluorine atom at the 3-position can alter the acidity of the sulfonamide N-H proton upon formation, which can be critical for binding to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Bromine: The bromine atom at the 4-position significantly increases the lipophilicity of the molecule. mdpi.com This property can enhance membrane permeability and improve binding affinity to hydrophobic pockets within a target protein. In structure-activity relationship (SAR) studies of other halogenated compounds, bromine has often been shown to confer greater biological activity compared to chlorine. mdpi.com

SAR studies on related dienyl sulphonyl fluorides as inhibitors of butyrylcholinesterase (BuChE) for Alzheimer's disease have demonstrated the critical impact of halogen placement. For example, derivatives with a bromine atom at the ortho-position of the aryl ring showed greater inhibitory potency than those with bromine at the para-position, highlighting the importance of precise halogen positioning for optimal target engagement. nih.gov

| Halogen | Position | Key Physicochemical Effect | Potential Pharmacological Impact |

|---|---|---|---|

| Fluorine | 3 (meta) | High Electronegativity, Strong C-F Bond | Modulates pKa for binding, Increases metabolic stability |

| Bromine | 4 (para) | Increased Size and Lipophilicity | Enhances binding in hydrophobic pockets, Improves membrane permeability |

Table 2. Influence of fluorine and bromine substituents on the properties of benzenesulfonamide derivatives.

Investigations into Enzyme Mechanism Elucidation and Biomolecule Modification Utilizing this compound

While specific studies employing this compound for enzyme mechanism elucidation are not widely published, its chemical properties make it a highly suitable tool for such investigations. The sulfonyl chloride functional group is an electrophile that can react covalently with nucleophilic amino acid residues in proteins, such as the side chains of lysine, histidine, and tyrosine. ncert.nic.in

This reactivity allows the compound to be used as a chemical probe or as a warhead for covalent inhibitors. By forming a stable, irreversible bond with a specific residue in an enzyme's active site, derivatives of this compound can be used to:

Identify Active Site Residues: By reacting the compound with an enzyme and then using mass spectrometry to identify the modified amino acid, researchers can map the topography of the active site.

Serve as an Activity-Based Probe: A modified version of the molecule could be used to selectively label active enzymes in complex biological samples, a technique known as Activity-Based Protein Profiling (ABPP).

Facilitate Structural Biology Studies: The bromine atom is a heavy atom that can be useful in X-ray crystallography for solving the phase problem, thus aiding in the determination of a protein's three-dimensional structure. The fluorine atom provides a unique 19F NMR signal, which can be used to study protein conformation and dynamics in solution.

Development of Agrochemical Compounds for Crop Protection from this compound

The benzenesulfonamide framework is a "privileged structure" not only in pharmaceuticals but also in the agrochemical industry. amebaownd.comechemcom.com Substituted benzenesulfonyl chlorides are critical intermediates in the synthesis of sulfonylurea and sulfonamide herbicides, which are widely used for weed control in agriculture. google.com These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but is not present in animals. google.com

This compound represents an advanced building block for the synthesis of new, patentable agrochemical compounds. The specific halogenation pattern can be exploited to develop next-generation herbicides with:

Improved Efficacy: The electronic and lipophilic properties imparted by the halogens can lead to higher intrinsic activity against the target enzyme.

Modified Selectivity: The substitution pattern can be tuned to control which crops are tolerant and which weeds are susceptible.

Alternative Modes of Action: While the primary target is ALS, the scaffold is versatile enough to be adapted for other biological targets in fungi or insects, opening possibilities for new fungicides or insecticides.

Although specific agrochemical products based on this exact starting material are not prevalent in public-domain literature, its structural features make it a logical and valuable precursor for discovery programs within the crop protection industry.

Patent Landscape and Emerging Therapeutic and Agricultural Applications of this compound Derivatives

The patent landscape for derivatives of this compound and related benzenesulfonamides reflects the scaffold's broad utility and ongoing importance in research and development.

The most direct patent involving this specific reagent is the application for CRTH2 antagonists for inflammatory diseases. googleapis.com However, the broader class of benzenesulfonamides is the subject of numerous patents covering a wide range of therapeutic areas. For example, patents have been filed for benzenesulfonamide derivatives as inhibitors of the NaV1.6 sodium channel for the treatment of epilepsy and as inhibitors of viral entry via hemagglutinin for influenza. google.comnih.gov

Emerging applications continue to leverage the versatility of this chemical class. The recent development of benzenesulfonamide-based inhibitors for thymidine kinase in MRSA signifies a new frontier in combating antibiotic resistance. nih.gov In agriculture, the constant need to overcome weed resistance drives the synthesis of novel sulfonylurea and sulfonamide herbicides, a field where uniquely substituted building blocks like this compound are highly valuable.

| Patent/Application Number | Title/Subject Matter | Application Area |

|---|---|---|

| US 2012/0309796 A1 | Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists. | Medicinal (Anti-inflammatory) |

| US 10,745,392 B2 | Benzenesulfonamide compounds as NaV1.6 inhibitors. | Medicinal (Epilepsy) |

| CN 102408611 A | Preparation method of substituted benzene (B151609) sulfonyl chloride for herbicides. | Agrochemical (Herbicides) |

Table 3. Selected patents and applications related to the synthesis and use of benzenesulfonamide derivatives.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Bromo 3 Fluorobenzenesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 4-Bromo-3-fluorobenzenesulfonyl chloride, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the chemical environment of the aromatic protons. For the 1,3,4-trisubstituted benzene (B151609) ring of this compound, a complex splitting pattern is expected due to spin-spin coupling between the three non-equivalent protons and the fluorine atom. The electron-withdrawing nature of the sulfonyl chloride, bromine, and fluorine substituents would cause the aromatic protons to appear in the downfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the sulfonyl chloride group would be significantly deshielded. Carbon-fluorine coupling (¹JC-F, ²JC-F, etc.) would be observed, providing further structural confirmation.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial technique. wikipedia.orgalfa-chemistry.com It provides a highly sensitive signal for the single fluorine atom on the aromatic ring. wikipedia.org The chemical shift of the fluorine atom is influenced by the other substituents on the ring. researchgate.net The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated species and detecting subtle changes in the electronic environment. wikipedia.org

Based on analogous structures like 4-bromobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride, the predicted NMR data would be as follows: chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | ~7.8 - 8.2 | Complex multiplets (ddd, dd, t) due to H-H and H-F coupling |

| ¹³C | ~115 - 145 | Six distinct signals with C-F coupling |

| ¹⁹F | ~ -100 to -115 (vs. CFCl₃) | Multiplet due to coupling with aromatic protons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound.

The most characteristic signals in the IR spectrum arise from the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected. Additionally, vibrations corresponding to the C-S, S-Cl, C-Br, and C-F bonds, as well as aromatic C-H and C=C stretching, will be present.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| S=O (Asymmetric) | 1370 - 1410 | Stretching |

| S=O (Symmetric) | 1160 - 1210 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| S-Cl | ~600 | Stretching |

| C-Br | ~550 | Stretching |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. The technique also provides valuable structural information through the analysis of fragmentation patterns.

The mass spectrum will exhibit a distinct molecular ion peak (M⁺). A key feature will be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is definitive for a compound containing one bromine and one chlorine atom.

Common fragmentation pathways for aryl sulfonyl chlorides involve the loss of the chlorine radical (Cl•) and the sulfur dioxide molecule (SO₂).

Predicted Fragmentation Pattern:

[M]⁺• : C₆H₃⁷⁹Br³⁵ClFO₂S⁺ at m/z ≈ 272 (and its isotopic variants)

[M - Cl]⁺ : Loss of a chlorine atom.

[M - SO₂]⁺• : Loss of sulfur dioxide.

[C₆H₃BrF]⁺• : The bromofluorophenyl cation resulting from the loss of SO₂Cl. The isotopic signature of bromine would be apparent for this fragment. nist.govnist.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed.

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, is used as the eluent. sielc.com Gradient elution may be required to achieve optimal separation of the compound from impurities or other reactants.

Detection: Due to the aromatic ring, the compound can be readily detected using a UV detector. The absorbance is typically monitored at a wavelength where the compound exhibits a strong chromophore, often around 220-254 nm. sielc.com

This method allows for the determination of purity with high accuracy and can quantify the compound in a sample by comparing its peak area to that of a known standard.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative monitoring of reactions and for preliminary purity checks. youtube.com A silica (B1680970) gel plate is typically used as the stationary phase, and a suitable organic solvent or solvent mixture (eluent) serves as the mobile phase. researchgate.net

In practice, a "three-lane" spotting technique is often used for reaction monitoring: one lane for the starting material, one for the reaction mixture, and a central "co-spot" lane containing both. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. youtube.com The relative polarity of the compound determines its retention factor (Rf value); less polar compounds travel further up the plate. As a moderately polar compound, a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) would likely be used as the eluent to achieve an optimal Rf value between 0.3 and 0.4. rochester.edu

Advanced Spectroscopic Studies of Molecular Interactions Involving this compound

Beyond routine characterization, advanced spectroscopic and analytical methods can be used to investigate the subtle molecular interactions that govern the compound's properties in the solid state and in solution. Techniques like single-crystal X-ray diffraction provide definitive information on the three-dimensional structure and intermolecular packing in a crystal lattice. nih.gov

Studies on similar aryl sulfonyl halides have revealed a rich landscape of noncovalent interactions. nih.gov For this compound, these could include:

Halogen Bonding: The electrophilic regions on the bromine (σ-hole) and chlorine atoms could interact with nucleophilic sites on adjacent molecules.

Hydrogen Bonding: While the molecule itself lacks traditional hydrogen bond donors, weak C-H···O or C-H···F interactions with the sulfonyl oxygens or the fluorine atom of neighboring molecules are possible. nih.gov

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar C-F, C-Br, and S-O bonds.

Computational methods, in conjunction with crystallographic data, can be used to model and quantify the strength of these interactions. nih.gov Hirshfeld surface analysis, for example, can visually map and quantify the different types of intermolecular contacts, revealing that for sulfonyl halides, the dominant interactions often arise from the sulfonyl oxygen atoms rather than the halogen atoms. nih.gov Such studies are crucial for understanding the structure-property relationships of the material.

Computational and Theoretical Chemistry Studies of 4 Bromo 3 Fluorobenzenesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-bromo-3-fluorobenzenesulfonyl chloride. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.

The electronic properties of the benzene (B151609) ring are significantly influenced by the attached substituents. The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The halogen substituents, bromine and fluorine, also modulate the electronic environment. Both are electron-withdrawing through induction but can donate electron density through resonance.

Key parameters derived from quantum chemical calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a highly positive potential around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophilic attack. The halogen atoms also exhibit regions of positive potential, known as σ-holes, which can participate in halogen bonding. researchgate.net

The table below summarizes typical quantum chemical descriptors and their implications for the reactivity of an aromatic sulfonyl chloride.

| Descriptor | Typical Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Low | Low tendency to donate electrons |

| LUMO Energy | Low | High tendency to accept electrons (electrophilic) |

| HOMO-LUMO Gap | Moderate to large | High kinetic stability |

| MEP (Sulfur atom) | Highly positive | Susceptible to nucleophilic attack |

| MEP (Aromatic ring) | Generally electron-deficient | Deactivated for electrophilic substitution |

These computational insights are critical for predicting how this compound will interact with other reagents and for designing synthetic routes.

Molecular Docking and Dynamics Simulations in Biological Systems

Derivatives of this compound, particularly sulfonamides formed by reacting the sulfonyl chloride with amines, are of significant interest in medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how these molecules might interact with biological targets, such as enzymes.

Molecular Docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode of a small molecule ligand (like a sulfonamide derivative) within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. This allows researchers to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. rjb.ro For example, the sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. nih.gov An MD simulation calculates the motion of every atom in the system over time, offering insights into the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules. mdpi.com For instance, MD simulations can reveal whether the initial interactions predicted by docking are maintained over time and can identify conformational changes in the protein upon ligand binding. nih.gov Studies on halogenated inhibitors have shown that fluorine atoms can enhance binding properties by influencing the electronic distribution and promoting favorable interactions. nih.gov

The general workflow for these simulations is outlined below:

| Step | Technique | Purpose | Key Outputs |

| 1 | Protein Preparation | Prepare the 3D structure of the target enzyme | Refined protein structure |

| 2 | Ligand Preparation | Generate the 3D structure of the sulfonamide derivative | Optimized ligand geometry |

| 3 | Molecular Docking | Predict the binding pose of the ligand in the enzyme's active site | Binding affinity (score), interaction types |

| 4 | Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Trajectory of atomic motion, RMSD, RMSF, interaction stability |

These computational studies are invaluable for the rational design of potent and selective enzyme inhibitors based on the this compound scaffold.

Prediction of Reaction Pathways and Transition States for Reactions of this compound

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. For this compound, a primary reaction is nucleophilic substitution at the tetracoordinate sulfur atom.

Computational studies on analogous sulfonyl chlorides have shown that these reactions can proceed through different mechanisms, primarily a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a trigonal-bipyramidal intermediate. acs.orgdntb.gov.ua The preferred pathway often depends on the nature of the nucleophile and the solvent.

Sₙ2 Mechanism: In this concerted mechanism, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state. dntb.gov.ua

Addition-Elimination Mechanism: This stepwise pathway involves the formation of a hypervalent sulfur intermediate, which then breaks down to release the leaving group. dntb.gov.ua

DFT calculations can map the potential energy surface of the reaction, allowing for the determination of activation energies for different proposed pathways. lmaleidykla.lt The structure with the lowest activation barrier represents the most likely reaction pathway. For instance, theoretical studies on the reaction of arenesulfonyl chlorides with chloride ions have revealed a single transition state consistent with an Sₙ2 mechanism. dntb.gov.ua In contrast, the reaction with fluoride (B91410) ions is suggested to proceed via an addition-elimination mechanism. dntb.gov.ua

The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the benzene ring of this compound, is expected to increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. dntb.gov.ua

| Reaction Parameter | Computational Method | Information Gained |

| Transition State Geometry | DFT Optimization | The 3D structure of the highest energy point along the reaction coordinate |

| Activation Energy (Ea) | DFT Energy Calculation | The energy barrier that must be overcome for the reaction to occur |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) | Confirms that the transition state connects reactants and products |

By calculating these parameters, chemists can gain a fundamental understanding of the reactivity of this compound and predict the outcomes of its reactions with various nucleophiles.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Once a series of derivatives of this compound are synthesized and tested for biological activity, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies can be performed to understand how chemical structure relates to biological function. chemijournal.com

SAR is a qualitative approach that involves systematically altering the structure of a molecule and observing the effect on its biological activity. For example, by preparing a series of sulfonamides from this compound with different amines, one could determine which parts of the molecule are essential for activity and which can be modified to improve properties like potency or selectivity. SAR analysis of other sulfonamide series has identified key structural features, such as specific substituent patterns on the aromatic rings, that are crucial for their inhibitory effects. nih.gov

QSAR takes this analysis a step further by creating a mathematical model that quantitatively correlates the chemical properties of the molecules with their biological activity. nih.gov This model is developed by calculating a set of molecular descriptors for each compound in the series and then using statistical methods to find the best correlation with the observed activity (e.g., IC₅₀ values).

Commonly used molecular descriptors in QSAR studies include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity and shape.

A typical QSAR model can be represented by a linear equation: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients and D represents the values of the molecular descriptors.

The predictive power of a QSAR model is assessed through statistical validation. niscpr.res.in A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov QSAR studies on sulfonamide derivatives have successfully identified key predictors for their anticancer activities, including properties like mass, polarizability, and electronegativity. koreascience.kr

| Study Type | Approach | Goal | Outcome |

| SAR | Qualitative | Identify key structural features for activity | Design rules (e.g., "a bulky group here decreases activity") |

| QSAR | Quantitative | Develop a predictive mathematical model | An equation to predict the activity of new compounds |

Laboratory Safety Protocols and Environmental Stewardship in Research Involving 4 Bromo 3 Fluorobenzenesulfonyl Chloride

Safe Handling Procedures for Corrosive and Moisture-Sensitive Reagents

4-Bromo-3-fluorobenzenesulfonyl chloride is classified as a corrosive and moisture-sensitive compound, necessitating stringent handling protocols to ensure laboratory safety. jk-sci.com As a corrosive substance, it can cause severe skin burns and eye damage upon contact. tcichemicals.comsigmaaldrich.com Its moisture sensitivity means it reacts with water or moist air, which can liberate toxic and corrosive gases such as hydrogen chloride and sulfuric acid. researchgate.netnj.govwikipedia.org Therefore, all manipulations should be conducted in a controlled environment, preferably under an inert atmosphere of dry nitrogen or argon to prevent contact with moisture. sigmaaldrich.comthermofisher.com

When handling this reagent, it is imperative to use clean, dry glassware and equipment to prevent any unintended reactions. fishersci.com Glassware should be oven-dried and cooled in a desiccator before use. pitt.edu Transfers of the chemical should be performed using appropriate techniques to minimize atmospheric exposure, such as through the use of syringes or cannulas with septum-sealed containers. sigmaaldrich.compitt.edu It is also recommended to work in a designated area specifically set up for handling water-sensitive chemicals. umich.edu

General safe work practices include avoiding the creation of dust or aerosols, not breathing vapors, and preventing contact with skin, eyes, and clothing. fishersci.comechemi.com It is crucial to never work alone when handling highly hazardous materials. umich.edu Before beginning any procedure, a "dry run" without the chemical can help identify potential hazards in the setup. umich.edu

Engineering Controls and Personal Protective Equipment in Research Environments

To mitigate the risks associated with this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls: The primary engineering control for handling this chemical is a certified chemical fume hood to minimize inhalation exposure to its vapors and any toxic gases produced upon reaction with moisture. umich.eduhsseworld.comkaust.edu.sa The fume hood ensures that any released fumes are contained and exhausted safely. For operations requiring a strictly inert atmosphere, a glove box (also known as a dry box) is the preferred engineering control. pitt.edukaust.edu.sa Proper ventilation in the laboratory is also a critical background control measure. denios.cadenios-us.com Emergency eyewash stations and safety showers must be readily accessible in the immediate work area for quick drenching in case of accidental exposure. nj.govcedengineering.com

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for any researcher handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed. hazmatschool.comsams-solutions.com

| PPE Category | Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles and a face shield. sigmaaldrich.comchemicalbook.com | Protects against splashes that can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or silver shield), a flame-resistant lab coat, and an apron. sams-solutions.comsyr.eduhhs.gov | Prevents skin contact, which can lead to severe burns. tcichemicals.com Clothing should be natural fibers like cotton, not synthetic materials that can melt. umich.edu |

| Respiratory Protection | An appropriate respirator (e.g., type ABEK filter) should be used if engineering controls are insufficient or during emergency situations. sigmaaldrich.comhazmatschool.com | Protects against inhalation of harmful vapors or gases. |

| Footwear | Closed-toe shoes made of a non-porous material. cdc.gov | Protects feet from spills. |

It is crucial that all PPE is inspected before use, worn correctly, and removed and decontaminated or disposed of properly after use. cdc.govthermofisher.com

Emergency Response for Accidental Release and Exposure Scenarios

A clear and practiced emergency response plan is critical for minimizing harm in the event of a spill or personal exposure to this compound.

Accidental Release (Spill): In the event of a spill, the immediate priority is to evacuate personnel from the affected area and ensure proper ventilation. nj.gov All ignition sources must be eliminated. noaa.gov It is critical not to use water for cleanup, as this will exacerbate the situation by reacting with the chemical to produce toxic and corrosive gases. nj.govnj.gov

The spill should be covered with a dry, inert absorbent material such as dry sand, earth, or vermiculite. nj.govnj.gov The absorbed material should then be collected using non-sparking tools and placed into a suitable, clearly labeled, and sealed container for hazardous waste disposal. nj.gov After the cleanup is complete, the area should be decontaminated. uga.edu For large spills, it may be necessary to isolate the area and consider evacuation of a wider zone. noaa.gov

Personal Exposure Scenarios:

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately remove all contaminated clothing. nj.gov Rinse the affected skin with copious amounts of water for at least 15 minutes. thermofisher.com Seek immediate medical attention. nj.govnj.gov |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. nj.gov Remove contact lenses if present and easy to do. Seek immediate medical attention. tcichemicals.com |

| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. tcichemicals.comfishersci.com If breathing has stopped, provide artificial respiration. nj.gov Seek immediate medical attention, as pulmonary edema may be delayed. nj.govcoleparmer.com |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting . tcichemicals.com Never give anything by mouth to an unconscious person. thermofisher.com Seek immediate medical attention. fishersci.com |

All incidents, regardless of severity, must be reported to the appropriate institutional safety office. uga.edu

Management of Chemical Waste and Environmental Impact Minimization

Proper management of waste generated from research involving this compound is essential for protecting the environment and complying with regulations. As a halogenated organic compound, it is considered hazardous waste. uakron.edu

Waste Segregation and Collection: All waste containing this compound, including unreacted material, contaminated absorbents from spills, and disposable labware, must be collected in designated, properly labeled, and sealed hazardous waste containers. cdc.govuga.edu These containers should be corrosion-resistant. It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal treatment. uakron.edu Aqueous waste should not be mixed with this chemical.

Disposal Procedures: Disposal must be carried out through a licensed hazardous waste management company in accordance with local, state, and federal regulations. nj.govnj.gov The primary container should be placed in a labeled secondary container to prevent spills. uga.edu Never dispose of this chemical down the drain or in regular trash. cdc.gov

Environmental Impact: While specific environmental fate data for this compound is limited, organosulfur compounds can be present in industrial effluents and may have an impact on the environment. oup.comiaea.org Their release into aquatic environments should be avoided. cedengineering.combritannica.com The reaction of sulfonyl chlorides with water to form acids can lower the pH of water bodies, potentially harming aquatic life. cedengineering.com Minimizing the quantities of chemical used and preventing any release into the environment are key principles of green chemistry and environmental stewardship that should be applied.

Occupational Health and Safety Considerations for Researchers Handling this compound

Researchers working with this compound face specific occupational health risks that must be managed through comprehensive safety programs. The primary hazards are its corrosivity (B1173158) and reactivity with water. nj.gov

Health Hazard Information:

| Hazard Type | Description of Risk |

| Corrosivity | Causes severe burns to skin and eyes upon contact. tcichemicals.comsigmaaldrich.com Inhalation can lead to severe irritation and chemical burns of the respiratory tract. coleparmer.com |

| Reactivity | Contact with water or moisture liberates toxic and corrosive gases, posing a significant inhalation hazard. |

| Chronic Effects | Long-term health effects have not been fully investigated. fishersci.com However, repeated exposure to corrosive substances can lead to chronic respiratory issues. |

Training and Awareness: All personnel handling this compound must receive specific training on its hazards, safe handling procedures, proper use of PPE, and emergency response protocols. nj.govhsseworld.comcedengineering.com They must have access to and be familiar with the Safety Data Sheet (SDS) for the chemical. denios-us.comuga.edu

Health Monitoring: For researchers with potential for significant exposure to corrosive materials, baseline and periodic pulmonary function tests may be recommended. hsseworld.comcedengineering.com Any symptoms of exposure, such as skin irritation, coughing, or shortness of breath, should be reported immediately, and the individual should seek medical evaluation. nj.govcoleparmer.com A culture of safety, where researchers are encouraged to report concerns and incidents without fear of reprisal, is fundamental to preventing occupational injuries and illnesses.

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for 4-bromo-3-fluorobenzenesulfonyl chloride to ensure stability and safety?

- Methodological Answer : The compound must be stored under inert gas (e.g., argon or nitrogen) in corrosion-resistant containers to prevent decomposition due to moisture . Handling requires PPE, including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. How is the purity of this compound verified experimentally?

- Methodological Answer : Purity (>98%) is typically determined via argentometric titration (silver nitrate method), which quantifies chloride ions released during hydrolysis. Complementary techniques like HPLC or GC-MS can validate results by detecting trace impurities .

Q. What first-aid measures are critical for accidental exposure to this compound?

- Methodological Answer :

- Skin contact : Immediately rinse with water for 15 minutes and remove contaminated clothing .

- Eye exposure : Flush with water for 20 minutes, remove contact lenses, and seek urgent medical attention .

- Ingestion : Rinse mouth but do not induce vomiting; provide medical consultation .